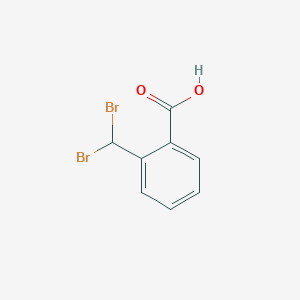
2-(Dibromomethyl)benzoic acid
Cat. No. B8702352
Key on ui cas rn:
62551-42-2
M. Wt: 293.94 g/mol
InChI Key: TYYAMZMDZWXHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04096143
Procedure details


α,α-dibromo-o-toluic acid (29.4 g), benzylhydrazine dihydrochloride (19.5 g) and triethylamine (60 g) were allowed to react as in Example 4. There was obtained 12.1 g (yield: 51%) of 2-benzyl-1-phthalazinone having a melting point of 104°-105° C.

Name
benzylhydrazine dihydrochloride
Quantity
19.5 g
Type
reactant
Reaction Step One


Yield
51%
Identifiers


|
REACTION_CXSMILES
|
Br[CH:2](Br)[C:3]1[C:4]([C:9]([OH:11])=O)=[CH:5][CH:6]=[CH:7][CH:8]=1.Cl.Cl.[CH2:15]([NH:22][NH2:23])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(N(CC)CC)C>[CH2:15]([N:22]1[N:23]=[CH:2][C:3]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:9]1=[O:11])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
29.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C=1C(=CC=CC1)C(=O)O)Br
|
|
Name
|
benzylhydrazine dihydrochloride
|
|
Quantity
|
19.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)NN
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2=CC=CC=C2C=N1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.1 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
